molecular formula C18H16N2O3 B556254 N-Benzoyl-L-Tryptophan CAS No. 4302-66-3

N-Benzoyl-L-Tryptophan

Cat. No.: B556254
CAS No.: 4302-66-3
M. Wt: 308,33 g/mole
InChI Key: WPBCXLCJWLNDPV-INIZCTEOSA-N
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Description

N-Benzoyl-L-Tryptophan (CAS# 4302-66-3) is a synthetic amino acid derivative where the benzoyl group (-Bz) is attached to the α-amino group of L-tryptophan. Its molecular formula is C₁₈H₁₆N₂O₃, with a molecular weight of 308.3 g/mol . This compound is typically synthesized via benzoylation reactions, such as the Schotten-Baumann method, which involves reacting L-tryptophan with benzoyl chloride in alkaline conditions. Purification is achieved through column chromatography (e.g., hexane–ethyl acetate mixtures), yielding a viscous oil or solid depending on the esterification state .

Properties

IUPAC Name

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBCXLCJWLNDPV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351669
Record name N-Benzoyl-L-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4302-66-3
Record name N-Benzoyl-L-Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Sequential Amidation (Patent CN113402438A)

A patented method for synthesizing N-benzoyl-L-tryptophan derivatives involves a five-step sequence starting from L-tryptophan esters. The process begins with esterification of L-tryptophan derivatives in methanol under reflux, catalyzed by an unspecified catalyst (referred to as "catalyst A"). After cooling and concentration, the intermediate is alkalized to pH 8–9 using saturated sodium bicarbonate, followed by extraction with an organic solvent (e.g., ethyl acetate).

The subsequent amidation step employs trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) under basic conditions ("alkali A"), yielding a tert-butoxycarbonyl (Boc)-protected intermediate. Final hydrolysis in a mixed solvent system (e.g., water and THF) removes protecting groups, producing this compound with a reported purity of >95% after recrystallization.

Key Reaction Conditions:

  • Esterification : Methanol reflux, catalyst A, 6–8 hours.

  • Amidation : TFAA in THF, 0–5°C, 2 hours.

  • Hydrolysis : NaOH/THF, room temperature, 4 hours.

Direct Benzoylation of L-Tryptophan (Journal of the Mexican Chemical Society)

An alternative route involves direct benzoylation of L-tryptophan using benzoyl chloride in alkaline aqueous conditions. The reaction proceeds via nucleophilic acyl substitution, where the α-amino group of L-tryptophan attacks the electrophilic carbonyl carbon of benzoyl chloride. The product is isolated as a methyl ester (this compound methyl ester) and subsequently hydrolyzed to the free acid using lithium hydroxide.

Optimization Insights:

  • Solvent System : Dichloromethane/water biphasic mixture.

  • Base : Triethylamine or sodium bicarbonate.

  • Yield : 45–58% after column chromatography (hexane/ethyl acetate).

Comparative Analysis of Methodologies

Yield and Purity

MethodYield (%)Purity (%)Key Advantage
Patent CN113402438A70–85>95Scalability for industrial production
Direct Benzoylation45–5890–93Fewer steps, lower cost

The patented method achieves higher yields due to optimized protection/deprotection strategies, whereas direct benzoylation sacrifices yield for simplicity.

Spectroscopic Characterization

Data from the Journal of the Mexican Chemical Society confirm the structure of this compound methyl ester via:

  • IR Spectroscopy : 1731 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

  • ¹H NMR : δ 7.65–7.10 (m, aromatic protons), δ 4.85 (dd, α-CH), δ 3.70 (s, OCH3).

  • HRMS : [M+Na]⁺ = 300.1576 (calculated), 300.1574 (observed).

Industrial-Scale Considerations

Catalyst and Solvent Selection

The patent emphasizes tetrahydrofuran (THF) as the solvent for amidation due to its ability to dissolve both polar and nonpolar reagents. Catalyst A (likely p-toluenesulfonic acid) accelerates esterification without racemization.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures achieve >95% purity.

  • Column Chromatography : Required for direct benzoylation to remove unreacted benzoyl chloride.

Challenges and Limitations

Racemization Risk

L-Tryptophan’s α-carbon is prone to racemization under acidic or high-temperature conditions. The patented method mitigates this by maintaining reactions at 0–5°C during critical steps .

Scientific Research Applications

Antifungal Properties

Recent studies have investigated the antifungal activity of N-Benzoyl-L-Tryptophan and related compounds against various fungal strains, including Aspergillus fumigatus and Fusarium temperatum. The results indicate that certain derivatives exhibit significant antifungal properties, suggesting their potential as therapeutic agents in treating fungal infections. Structure-activity relationships have been established, highlighting the importance of the benzoyl moiety in enhancing biological activity .

Oxidative Stability

Research has shown that tryptophan residues, including those modified by benzoylation, are susceptible to oxidative damage. This characteristic can be exploited in studies focused on protein stability and the development of protective agents against oxidative stress .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for designing novel compounds with enhanced pharmacological profiles. Its applications include:

  • Drug Development : The compound is used as a scaffold for synthesizing more complex molecules that may exhibit improved efficacy against various diseases.
  • Targeted Drug Delivery : Due to its ability to interact with specific biological targets, this compound can be utilized in designing targeted delivery systems for therapeutic compounds.

Antifungal Activity Evaluation

A comprehensive study evaluated the antifungal activity of several N-benzoyl amino acids, including this compound. The evaluation followed Clinical Laboratory Standards Institute guidelines, where various concentrations of the compound were tested against fungal inocula. The results showed that certain derivatives exhibited remarkable inhibition percentages, indicating their potential use as antifungal agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities between this compound derivatives and fungal chitinase, a key enzyme involved in fungal cell wall synthesis. These studies provide insights into the interactions at the molecular level, allowing for rational design of more potent antifungal agents .

Mechanism of Action

The mechanism of action of N-Benzoyl-L-Tryptophan involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion into other bioactive molecules. The benzoyl group provides stability and protection to the amino acid, allowing it to participate in specific biochemical pathways. The indole ring of tryptophan is known to interact with serotonin receptors, influencing neurotransmitter activity and potentially affecting mood and behavior.

Comparison with Similar Compounds

Structural Analogues: N-Benzoyl Amino Acids

N-Benzoyl-L-Tryptophan belongs to a broader class of N-benzoylated amino acids. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State
This compound 4302-66-3 C₁₈H₁₆N₂O₃ 308.3 Oil/Solid
N-Benzoyl-L-Serine 4877-23-0 C₁₀H₁₁NO₄ 209.2 Not Reported
N-Benzoyl-L-Threonine 27696-01-1 C₁₁H₁₃NO₄ 223.2 Not Reported
N-Benzoyl-L-Tyrosine 2566-23-6 C₁₆H₁₅NO₄ 285.3 Not Reported
N-Benzoyl-L-Valine 5699-79-6 C₁₂H₁₅NO₃ 221.3 Not Reported

Key Observations :

  • Side-chain variability : The tryptophan derivative’s indole moiety distinguishes it from smaller residues (e.g., serine, valine), likely influencing steric bulk and π-π interactions in biological targets.
  • Molecular weight : this compound is the largest in this group due to its aromatic indole ring, which may affect solubility and diffusion kinetics .
Tryptophan Derivatives with Different Protecting Groups

Tryptophan derivatives often employ protective groups for peptide synthesis. Key examples:

Compound Name CAS Number Protecting Group Molecular Formula Molecular Weight (g/mol)
This compound 4302-66-3 Benzoyl C₁₈H₁₆N₂O₃ 308.3
N-Cbz-L-Tryptophan 7432-21-5 Benzyloxycarbonyl (Cbz) C₁₉H₁₈N₂O₄ 338.4
N-Boc-L-Tryptophan 13139-14-5 tert-butoxycarbonyl (Boc) C₁₆H₂₀N₂O₄ 304.3
N-Benzyloxycarbonyl-DL-Tryptophan 13058-16-7 Benzyloxycarbonyl C₁₉H₁₈N₂O₄ 338.4

Key Observations :

  • Stability: The benzoyl group is less labile under acidic conditions compared to Boc, which is cleaved by trifluoroacetic acid (TFA). Cbz groups require hydrogenolysis for removal .
  • Solubility : Boc-protected derivatives are generally more soluble in organic solvents due to the tert-butyl group, whereas benzoylated compounds may exhibit lower aqueous solubility .

Biological Activity

N-Benzoyl-L-Tryptophan (N-Bz-Trp) is a derivative of the essential amino acid L-Tryptophan, recognized for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and research findings.

Target of Action

This compound primarily interacts with enzymes involved in L-Tryptophan metabolism. It is hypothesized to influence metabolic pathways related to serotonin and kynurenine synthesis, thereby affecting various physiological processes.

Mode of Action

The compound likely alters the activity of enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are pivotal in the kynurenine pathway (KP) and serotonin synthesis. This modulation can lead to significant changes in neurotransmitter levels, impacting mood and behavior .

Cellular Effects

This compound exhibits notable effects on cellular functions, including:

  • Cell Signaling : It influences signaling pathways that regulate gene expression and cellular metabolism.
  • Enzyme Interactions : The compound interacts with various enzymes, potentially acting as an inhibitor or activator, which can lead to altered metabolic outcomes.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by factors such as pH and protein conformation, affecting its stability and bioavailability. Understanding these properties is crucial for its application in therapeutic contexts.

3. Research Applications

This compound has been explored for various applications in scientific research:

  • Chemistry : It serves as a precursor for synthesizing more complex organic compounds.
  • Biology : Studies focus on its role in enzyme-substrate interactions and protein function.
  • Medicine : Investigations into its potential therapeutic effects include modulation of serotonin levels, which may have implications for treating mood disorders .

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound against pathogenic fungi such as Fusarium temperatum and Aspergillus fumigatus. The compound demonstrated significant inhibitory effects at specific concentrations, indicating its potential utility as an antifungal agent .

Behavioral Research

In behavioral studies involving L-Tryptophan supplementation, findings suggest that derivatives like this compound can influence fatigue perception during exercise. Enhanced plasma tryptophan levels were observed in subjects supplemented with L-Tryptophan compared to controls, highlighting its role in modulating physical performance .

5. Summary of Findings

The biological activity of this compound encompasses a range of effects on metabolic pathways and cellular functions. Key findings from research include:

Study FocusKey Findings
Antifungal ActivitySignificant inhibition against Fusarium and Aspergillus species .
Behavioral ImpactModulation of fatigue perception linked to increased plasma tryptophan levels .
Enzyme InteractionPotential inhibition/activation of key metabolic enzymes influencing serotonin levels .

6. Conclusion

This compound represents a promising compound with multifaceted biological activities. Its influence on metabolic pathways related to L-Tryptophan underscores its potential utility in both research and therapeutic applications. Ongoing studies will further elucidate its mechanisms of action and broaden its applicability in pharmacological contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzoyl-L-Tryptophan, and how are intermediates characterized?

  • Methodological Answer : this compound is synthesized via benzoylation of L-tryptophan using benzoyl chloride in alkaline conditions. Key intermediates like N-Benzoyltryptophan methyl ester are purified via recrystallization and characterized using NMR (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) and mass spectrometry. For example, methyl ester derivatives show distinct carbonyl stretching frequencies (~1740 cm1^{-1}) in IR spectroscopy . Chromatographic purity is validated using HPLC with reference standards (e.g., NIST-certified materials) .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques. 1H^{1}\text{H} NMR peaks for the benzoyl group (7.4–7.8 ppm aromatic protons) and indole moiety (10.5 ppm for NH) are critical. X-ray crystallography resolves stereochemistry, while mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 308.3 (C18_{18}H16_{16}N2_2O3_3) . Thermodynamic data (e.g., Gibbs free energy of reactions) from NIST databases support stability assessments .

Q. What are the primary biochemical applications of this compound in peptide research?

  • Methodological Answer : The benzoyl group acts as a protective moiety for the amino group during solid-phase peptide synthesis. Researchers use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) derivatives for orthogonal protection strategies. For example, Boc-L-Tryptophan (CAS 13139-14-5) is coupled using DCC (dicyclohexylcarbodiimide) in DMF, with reaction progress monitored by TLC . Deprotection involves trifluoroacetic acid (TFA) under inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For instance, unexpected splitting in 1H^{1}\text{H} NMR may indicate rotational barriers in the benzoyl group. Computational methods (DFT calculations) model molecular orbitals (e.g., HOMO-LUMO interactions) to predict spectral features . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray diffraction resolves ambiguities .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C. Samples are analyzed periodically via HPLC-UV (λ = 280 nm for indole absorbance). Degradation products (e.g., hydrolyzed tryptophan or benzoyl acid) are identified using LC-MS/MS. Statistical analysis (ANOVA) determines significant degradation pathways, with Arrhenius plots predicting shelf life .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

  • Methodological Answer : Ultra-sensitive quantification requires LC-MS/MS with a triple quadrupole system in MRM (multiple reaction monitoring) mode. Impurities like residual benzoyl chloride or deaminated byproducts are detected using deuterated internal standards (e.g., D5_5-L-Tryptophan). Method validation follows ICH Q2(R1) guidelines, ensuring precision (RSD < 2%) and accuracy (90–110% recovery) .

Q. What strategies mitigate racemization during peptide synthesis involving this compound?

  • Methodological Answer : Racemization is minimized using low-temperature coupling (0–4°C) with HOBt (hydroxybenzotriazole) as an activating agent. Chiral HPLC (e.g., CHIRALPAK® columns) monitors enantiomeric purity. Alternatively, microwave-assisted synthesis reduces reaction time, limiting epimerization. Kinetic studies using circular dichroism (CD) spectroscopy track optical activity changes .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational models (e.g., Gaussian software for DFT) to explain anomalies in reaction mechanisms or spectral data .
  • Ethical and Safety Considerations : Handle benzoyl chloride in fume hoods with PPE; waste disposal follows OSHA guidelines for carcinogenic intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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